molecular formula C17H19O4P B12840577 Dibenzyl (3-methyloxiran-2-yl)phosphonate

Dibenzyl (3-methyloxiran-2-yl)phosphonate

Cat. No.: B12840577
M. Wt: 318.30 g/mol
InChI Key: JWFQBECSAMRLNS-UHFFFAOYSA-N
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Description

Dibenzyl (3-methyloxiran-2-yl)phosphonate: is a chemical compound with the molecular formula C17H19O4P. It is a phosphonate ester containing an oxirane (epoxide) ring, which makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl (3-methyloxiran-2-yl)phosphonate can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This method uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: Reduction reactions can modify the phosphonate group.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can lead to diols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: Dibenzyl (3-methyloxiran-2-yl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives .

Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of natural biological molecules .

Medicine: Phosphonate derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and antimicrobial agents .

Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism by which dibenzyl (3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in enzymes or other proteins, thereby inhibiting their activity . The phosphonate group can also mimic phosphate groups in biological systems, allowing it to interfere with metabolic pathways .

Comparison with Similar Compounds

    Fosfomycin: A phosphonate antibiotic with a similar epoxide ring structure.

    Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Another phosphonate derivative with antimicrobial properties.

Uniqueness: Dibenzyl (3-methyloxiran-2-yl)phosphonate is unique due to its specific combination of an epoxide ring and phosphonate ester, which provides a distinct reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

2-bis(phenylmethoxy)phosphoryl-3-methyloxirane

InChI

InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3

InChI Key

JWFQBECSAMRLNS-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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